2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H20ClN7OS and its molecular weight is 465.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone represents a novel class of triazolopyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C22H21ClN6O3S, with a molecular weight of approximately 484.96 g/mol. The structural features include a triazolopyrimidine core linked to a phenylpiperazine moiety via a thioether linkage. This unique structure is believed to facilitate interactions with various biological targets.
Research indicates that compounds within the triazolopyrimidine class can inhibit specific enzymes involved in tumor progression. Notably, the compound has shown potential as an inhibitor of Lysine-specific demethylase 1 (LSD1) , an enzyme implicated in the regulation of gene expression related to cancer cell proliferation and migration.
Inhibition of LSD1
In studies involving MGC-803 cells (a gastric cancer cell line), treatment with similar triazolopyrimidine derivatives resulted in significant inhibition of LSD1 activity, leading to reduced cell migration and proliferation. The structure–activity relationship (SAR) studies highlighted that modifications in the compound's structure could enhance its inhibitory potency against LSD1 .
Biological Activity Against Cancer Cell Lines
The biological activity of This compound has been evaluated against various cancer cell lines. The following table summarizes key findings from recent studies:
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MGC-803 | 0.564 | Significant inhibition of LSD1 activity |
HCT-116 (Colon) | 6.2 | Cytotoxic activity observed |
T47D (Breast) | 27.3 | Moderate cytotoxicity |
Bel-7402 (Liver) | 43.4 | Cytotoxicity at higher concentrations |
The IC50 values indicate the concentration required to inhibit 50% of cellular activity, showcasing the compound's potential as an anticancer agent.
Case Studies and Research Findings
Recent literature has documented various case studies involving similar compounds:
- LSD1 Inhibition : A study demonstrated that triazolopyrimidine derivatives could significantly accumulate H3K4me2 levels in treated cells without affecting LSD1 expression itself, indicating a reversible inhibition mechanism .
- Antiproliferative Effects : Another investigation into structurally related compounds found that they exhibited potent antiproliferative effects against breast, colon, and lung cancer cell lines, suggesting that modifications to the triazolopyrimidine scaffold can enhance biological activity .
特性
IUPAC Name |
2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7OS/c23-16-5-4-8-18(13-16)30-21-20(26-27-30)22(25-15-24-21)32-14-19(31)29-11-9-28(10-12-29)17-6-2-1-3-7-17/h1-8,13,15H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDOGBVHENTDPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3N=NN4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。